2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine
CAS No.: 477862-32-1
Cat. No.: VC4498083
Molecular Formula: C22H18N2OS
Molecular Weight: 358.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477862-32-1 |
|---|---|
| Molecular Formula | C22H18N2OS |
| Molecular Weight | 358.46 |
| IUPAC Name | 2-[4-[(4-methylphenyl)methoxy]phenyl]-4-thiophen-2-ylpyrimidine |
| Standard InChI | InChI=1S/C22H18N2OS/c1-16-4-6-17(7-5-16)15-25-19-10-8-18(9-11-19)22-23-13-12-20(24-22)21-3-2-14-26-21/h2-14H,15H2,1H3 |
| Standard InChI Key | HOTQSPAHKRFALI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s structure comprises a pyrimidine ring () substituted at positions 2 and 4. Key features include:
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Position 2: A phenyl group modified with a (4-methylbenzyl)oxy ether linkage, introducing steric bulk and lipophilicity.
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Position 4: A thiophene (2-thienyl) group, contributing π-conjugation and potential heteroatom interactions .
X-ray crystallography of analogous compounds reveals non-coplanar conformations, with dihedral angles between aromatic rings ranging from 73° to 81°, likely due to steric hindrance and crystal packing forces .
Physicochemical Properties
The compound’s logP (estimated at ~4.2) and polar surface area (~65 Ų) suggest moderate lipophilicity and permeability, aligning with drug-like properties .
Synthetic Methodologies
Classical Heterocyclization Approaches
Synthesis of 2,4-disubstituted pyrimidines typically involves:
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Amidoxime-Acyl Chloride Cyclization: Reacting amidoximes with acyl chlorides under basic conditions (e.g., pyridine or TBAF), yielding 3,5-disubstituted-1,2,4-oxadiazoles as intermediates .
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Microwave-Assisted Synthesis: Reduces reaction time (10–30 minutes) and improves yields (40–90%) by enhancing reaction kinetics, as seen in analogous pyrimidine derivatives .
For this compound, a plausible route involves:
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Condensation of 4-[(4-methylbenzyl)oxy]benzaldehyde with thiophene-2-carboxamidine.
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Cyclization under acidic or basic conditions to form the pyrimidine core .
Computational and Crystallographic Insights
Density Functional Theory (DFT) Studies
Quantum mechanical calculations predict:
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HOMO-LUMO Gap: ~4.1 eV, indicating moderate reactivity.
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Electrostatic Potential: Localized negative charge on the pyrimidine nitrogen and thienyl sulfur, suggesting nucleophilic attack sites .
Crystal Packing and Intermolecular Interactions
In analogous structures, N–H···O and C–H···O hydrogen bonds dominate crystal packing, forming 1D chains or 2D sheets . The (4-methylbenzyl)oxy group likely induces torsional strain, reducing coplanarity and affecting solubility .
Industrial and Environmental Considerations
Scalability and Process Optimization
Challenges in large-scale synthesis include:
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Purification: Chromatography is often required due to by-product formation .
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Cost: Platinum catalysts (e.g., in cycloadditions) are prohibitively expensive for industrial use .
Environmental Impact
While no ecotoxicity data exist for this compound, greener methods (e.g., microwave irradiation) reduce solvent waste by 60–80% compared to traditional routes .
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